6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one
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Overview
Description
6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chlorophenyl group and a dioxolo ring fused to an isoindolone core. Its distinctive structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one can be achieved through several methods. One common approach involves the reaction of sesamol, aromatic aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This method is catalyst-free, solvent-free, and provides good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Scientific Research Applications
6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9B-(3-Chlorophenyl)-2,3,5,9B-Tetrahydro-1H-Imidazo(2,1-A)Isoindol-5-One
- 5H-[1,3]Dioxolo[4,5-f]Indole
Uniqueness
6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one is unique due to its specific structural features, such as the chlorophenyl group and the dioxolo ring fused to the isoindolone core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H10ClNO3 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-5H-[1,3]dioxolo[4,5-f]isoindol-7-one |
InChI |
InChI=1S/C15H10ClNO3/c16-10-2-1-3-11(5-10)17-7-9-4-13-14(20-8-19-13)6-12(9)15(17)18/h1-6H,7-8H2 |
InChI Key |
HYWQLVFISXNGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2C(=O)N1C4=CC(=CC=C4)Cl)OCO3 |
Origin of Product |
United States |
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